(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features an indole core, a piperazine ring, and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The piperazine and pyridine moieties are then introduced through subsequent reactions, such as nucleophilic substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the functional groups on the indole or piperazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole, piperazine, and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylic acid share the indole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine are structurally similar and have comparable pharmacological properties.
Uniqueness
What sets (4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-1-methylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H24N4O3/c1-23-16(14-15-17(27-2)7-8-18(28-3)20(15)23)21(26)25-12-10-24(11-13-25)19-6-4-5-9-22-19/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
SNMDTVGEILOYQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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